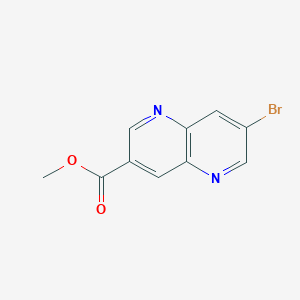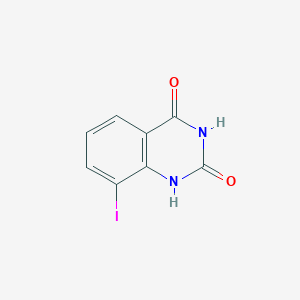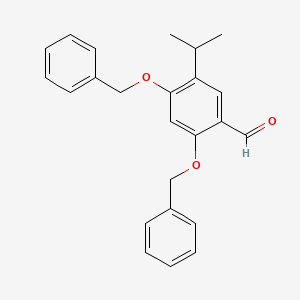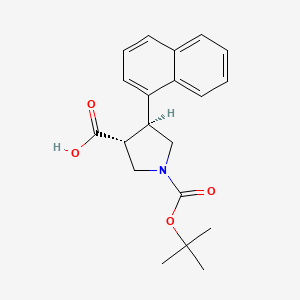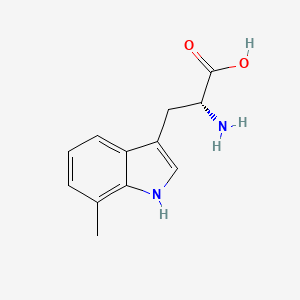
7-Methyl-D-tryptophan
Descripción general
Descripción
7-Methyl-D-tryptophan is an amino acid derivative and a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays a crucial role in the synthesis of high-efficiency antibacterial agents and their analogues .
Synthesis Analysis
This compound is involved in the synthesis of high-efficiency antibacterial agents . It has been recognized that metabolic reprogramming, including tryptophan metabolism, contributes to the process of lung cancer . The tryptophan metabolic pathway and its metabolites can regulate the progression of lung cancer .Molecular Structure Analysis
The molecular formula of this compound is C12H14N2O2 . Its molecular weight is 218.25 . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .Aplicaciones Científicas De Investigación
1. Membrane Proteins and Channel Conductance
7MT has been investigated for its role in anchoring proteins to bilayer membranes and promoting ionic currents. In a study by Scherer (2002), derivatives of tryptophan, including 7MT, were incorporated into gramicidin analogues and analyzed in single-channel experiments. These studies contribute to understanding the interactions of tryptophan with amino acids, water, and lipids, especially in folded proteins spanning biological membranes (Scherer, 2002).
2. Cancer Immunotherapy
Opitz et al. (2011) explored the role of 1-Methyl-D-tryptophan (1-D-MT), a stereoisomer of 7MT, in cancer immunotherapy. The study found that 1-D-MT, used in clinical trials for solid tumors, paradoxically inhibited T-cell proliferation when co-cultured with IDO1-positive human cancer cells, indicating complex effects on the immune system (Opitz et al., 2011).
3. Neurochemistry and Neuroprotection
The metabolism of tryptophan, including its analogs like 7MT, is essential in understanding neurological disorders and developing neuroprotective strategies. Vámos et al. (2009) discussed the role of tryptophan metabolites in neurological disorders, highlighting the potential therapeutic effects of targeting the kynurenine pathway, in which 7MT and its derivatives play a crucial role (Vámos et al., 2009).
4. Protein Structure and Dynamics
7MT and its analogs have been used as probes in studying protein structure and dynamics. Négrerie et al. (1990) proposed 7-Azatryptophan, similar in structure to 7MT, as a unique probe for investigating protein structure due to its distinct spectral characteristics and sensitivity to the environment (Négrerie et al., 1990).
5. Enzymatic Reactions and Metabolic Pathways
The reactivity of 7MT and its analogs with various enzymes reveals insights into protein synthesis and metabolic pathways. Sharon and Lipmann (1957) investigated the activation of tryptophan analogs, including 7MT, by tryptophan-activating enzymes, providing foundational knowledge about enzyme specificity and protein synthesis (Sharon & Lipmann, 1957).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314994 | |
| Record name | 7-Methyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99295-80-4 | |
| Record name | 7-Methyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)


![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)
